Methyl 5-O-feruloylquinate
Overview
Description
Methyl 5-O-feruloylquinate is a natural compound with the chemical formula C18H22O9. It belongs to the class of phenylpropanoids and is characterized by its unique structure. The compound is also known as methyl (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate . Its molecular weight is approximately 382.4 g/mol.
Synthesis Analysis
The synthesis of this compound involves the esterification of ferulic acid with methanol. This reaction results in the formation of the methyl ester of 5-O-feruloylquinate. The compound can be isolated from natural sources, such as the barks of Phellodendron amurense .
Molecular Structure Analysis
The chemical structure of this compound consists of a cyclohexane ring with three hydroxyl groups (1, 3, and 4 positions) and an esterified carboxyl group at the 5-position. Additionally, it contains a phenyl group (4-hydroxy-3-methoxyphenyl) attached to the cyclohexane ring via a double bond. The detailed 3D structure can be visualized for better understanding .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches : Methyl 5-O-feruloylquinate and its derivatives, significant in the context of coffee beans, have been synthesized through an optimized process involving Knoevenagel condensation. This synthesis is compatible with the preparation of potential human metabolites of these compounds (Smarrito et al., 2008).
- Metabolic Studies : The study of feruloylquinic acids' metabolism revealed insights into their phase II metabolism, highlighting the significance of sulfation as a major metabolic pathway in humans for these compounds (Menozzi-Smarrito et al., 2011).
Biological Activities
- Antioxidant and Anti-inflammatory Properties : A study identified compounds, including 5-O-feruloylquinic acid, exhibiting significant antioxidant and anti-inflammatory activities. These findings underscore their potential therapeutic applications (Znati et al., 2014).
- Inhibitory Effect on Melanogenesis : Research on Prunus mume flower buds discovered that acylated quinic acid analogs, including methyl esters of 5-O-feruloylquinic acid, significantly inhibit melanogenesis, suggesting their use in treating skin disorders (Nakamura et al., 2013).
- Peroxidase-Catalyzed Oxidation : this compound was used in a study to simulate the fate of feruloyl esters in the primary cell wall, providing insights into the biochemical processes in plant cell walls (Wallace & Fry, 1995).
- Gastric Absorption and Metabolism : A study on the absorption and metabolism of chlorogenic acids in gastric epithelial monolayers highlighted the gastric absorption of feruloylquinic acids, revealing their potential impact on health (Farrell et al., 2011).
- Anti-AIV (H5N1) Activity : Compounds including this compound isolated from Stemona japonica showed moderate inhibitory effects against AIV (H5N1) in vitro, suggesting their potential in antiviral applications (Ge et al., 2007).
Methodological Advances
- Spectroscopic Characterization : A study developed methods using liquid chromatography-tandem mass spectrometry for identifying and characterizing methyl quinates, aiding in the analytical assessment of these compounds (Jaiswal & Kuhnert, 2011).
- Quantitative Measurement Techniques : Techniques for the quantitative determination of feruloylquinic acids in coffee beans have been developed, providing a framework for analyzing these compounds in various matrices (Clifford & Wight, 1976).
Other Applications
- Platelet Lipoxygenase Inhibitors : this compound, identified from Ponkan fruit, exhibited inhibitory activity against rat platelet 12-lipoxygenase, suggesting its potential in cardiovascular health (Nogata et al., 2001).
- Synthesis as Substrate for Enzyme Activity Assessment : this compound was synthesized for use as a substrate to assess feruloyl esterase activity, highlighting its role in biochemical research (Hatfield et al., 1991).
Mechanism of Action
Target of Action
Methyl 5-O-feruloylquinate is a natural product that has been identified as a potential tyrosinase inhibitor . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting tyrosinase, this compound can potentially influence pigmentation processes .
Mode of Action
This compound interacts with tyrosinase, inhibiting its activity . This interaction is likely facilitated by the compound’s molecular structure, which allows it to bind to the active site of the enzyme, preventing it from catalyzing the oxidation of phenolic compounds, the first step in melanin synthesis .
Biochemical Pathways
By inhibiting tyrosinase, this compound disrupts the melanogenesis pathway, which could lead to reduced melanin production . This could have downstream effects on skin pigmentation, potentially lightening skin color or reducing the appearance of age spots or other hyperpigmentation disorders .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of tyrosinase activity, leading to a potential decrease in melanin production . This could result in changes to skin pigmentation, depending on the extent and duration of the compound’s use .
Biochemical Analysis
Biochemical Properties
Methyl 5-O-feruloylquinate has been identified as a potential tyrosinase inhibitor . Tyrosinase is a key enzyme in the biosynthesis of melanin, a pigment responsible for the color of skin, hair, and eyes in mammals . The interaction between this compound and tyrosinase could be a key factor in its biochemical properties .
Cellular Effects
It has been suggested that it may have an effect on the regulation of emotions and memory development
Molecular Mechanism
It is known that the compound can act as a nucleophile, participating in reactions such as the Knoevenagel condensation . This suggests that this compound may interact with other biomolecules through nucleophilic attack, potentially leading to changes in gene expression or enzyme activity .
Metabolic Pathways
As a derivative of quinic acid, it may be involved in the shikimate pathway
Properties
IUPAC Name |
methyl (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O9/c1-25-13-7-10(3-5-11(13)19)4-6-15(21)27-14-9-18(24,17(23)26-2)8-12(20)16(14)22/h3-7,12,14,16,19-20,22,24H,8-9H2,1-2H3/b6-4+/t12-,14-,16+,18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYDMLXRLHYXSV-JZAYIOOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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